
N-(2,4-dinitrophenyl)hexanehydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-HEXANAL 2,4-DINITROPHENYLHYDRAZONE is a chemical compound with the molecular formula C12H16N4O4 and a molecular weight of 280.28 g/mol . It is a derivative of hexanal, where the aldehyde group reacts with 2,4-dinitrophenylhydrazine to form a hydrazone. This compound is often used in analytical chemistry for the detection and quantification of aldehydes and ketones.
準備方法
Synthetic Routes and Reaction Conditions
N-HEXANAL 2,4-DINITROPHENYLHYDRAZONE is synthesized through a condensation reaction between hexanal and 2,4-dinitrophenylhydrazine. The reaction typically involves mixing hexanal with a solution of 2,4-dinitrophenylhydrazine in methanol and sulfuric acid. The mixture is then stirred at room temperature until the formation of a yellow or orange precipitate, which is the desired hydrazone .
Industrial Production Methods
While specific industrial production methods for N-HEXANAL 2,4-DINITROPHENYLHYDRAZONE are not well-documented, the general approach involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and concentration, are optimized to maximize the efficiency of the process.
化学反応の分析
Types of Reactions
N-HEXANAL 2,4-DINITROPHENYLHYDRAZONE primarily undergoes nucleophilic addition-elimination reactions. In these reactions, the hydrazone group can react with various nucleophiles, leading to the formation of different products .
Common Reagents and Conditions
The common reagents used in the reactions involving N-HEXANAL 2,4-DINITROPHENYLHYDRAZONE include methanol, sulfuric acid, and various nucleophiles. The reactions are typically carried out at room temperature, although specific conditions may vary depending on the desired product .
Major Products Formed
The major products formed from the reactions of N-HEXANAL 2,4-DINITROPHENYLHYDRAZONE depend on the nucleophile used. For example, when reacted with water, the product is the original aldehyde or ketone, along with 2,4-dinitrophenylhydrazine .
科学的研究の応用
N-HEXANAL 2,4-DINITROPHENYLHYDRAZONE has several applications in scientific research:
Analytical Chemistry: It is used as a reagent for the detection and quantification of aldehydes and ketones in various samples.
Environmental Monitoring: It is employed in the analysis of environmental samples to detect pollutants and contaminants.
Biological Studies: The compound is used in studies involving oxidative stress and lipid peroxidation, as it can react with aldehydes formed during these processes.
作用機序
The mechanism of action of N-HEXANAL 2,4-DINITROPHENYLHYDRAZONE involves a nucleophilic addition-elimination reaction. The 2,4-dinitrophenylhydrazine group adds across the carbon-oxygen double bond of the aldehyde or ketone, forming an intermediate compound. This intermediate then loses a molecule of water, resulting in the formation of the hydrazone .
類似化合物との比較
Similar Compounds
- Propanal 2,4-Dinitrophenylhydrazone
- Butanal 2,4-Dinitrophenylhydrazone
- Pentanal 2,4-Dinitrophenylhydrazone
Uniqueness
N-HEXANAL 2,4-DINITROPHENYLHYDRAZONE is unique due to its specific structure and reactivity. The presence of the hexanal moiety provides distinct chemical properties compared to other similar compounds. Its ability to form stable hydrazones makes it particularly useful in analytical applications .
特性
分子式 |
C12H16N4O5 |
|---|---|
分子量 |
296.28 g/mol |
IUPAC名 |
N-(2,4-dinitrophenyl)hexanehydrazide |
InChI |
InChI=1S/C12H16N4O5/c1-2-3-4-5-12(17)14(13)10-7-6-9(15(18)19)8-11(10)16(20)21/h6-8H,2-5,13H2,1H3 |
InChIキー |
QZIIPXZLGQUQSX-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(=O)N(C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



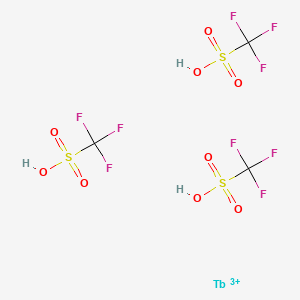

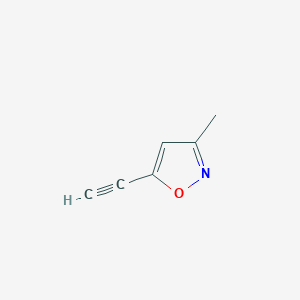
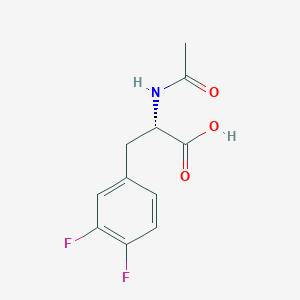
![[(1S)-1-[2-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylcyclopentyl]ethyl]-bis(3,5-dimethylphenyl)phosphane;cyclopentane;iron](/img/structure/B15061379.png)
![2,2,2-trifluoro-N-[(2R,3S)-2-piperidin-4-yloxolan-3-yl]acetamide;hydrochloride](/img/structure/B15061389.png)
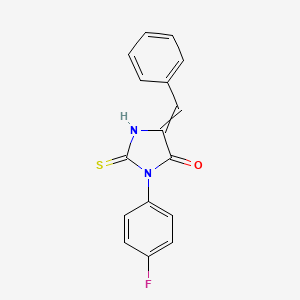

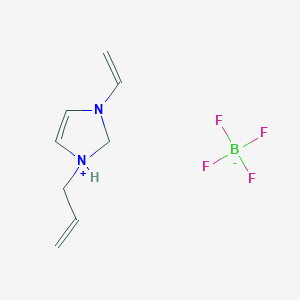

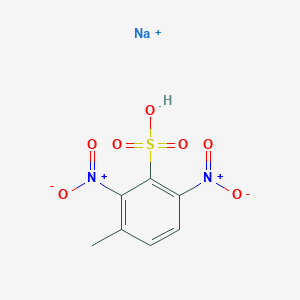
![(2'R,3S,3'S,5'R)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-1-(4-hydroxycyclohexyl)-1'-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]-2-oxospiro[indole-3,4'-pyrrolidine]-2'-carboxamide](/img/structure/B15061442.png)
![2-[3-(Pyrimidin-5-yl)prop-2-en-1-yl]isoindole-1,3-dione](/img/structure/B15061449.png)
